molecular formula C27H26N6O2 B2454665 (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1049424-18-1

(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2454665
CAS RN: 1049424-18-1
M. Wt: 466.545
InChI Key: BQMFWKRDHIMXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C27H26N6O2 and its molecular weight is 466.545. The purity is usually 95%.
BenchChem offers high-quality (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

The study of molecular interactions and the development of pharmacophore models are crucial in understanding the mechanism of action of compounds at the molecular level. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Through the AM1 molecular orbital method and conformational analysis, it was found that the N1 aromatic ring moiety of SR141716 dominates the steric binding interaction with the receptor, which is similar to the binding interaction of cannabinoid agonists. This suggests that molecules with similar structures might also exhibit significant interactions with the CB1 receptor, highlighting the importance of molecular interaction studies in drug design (Shim et al., 2002).

Antimicrobial Activity

The synthesis and evaluation of compounds for antimicrobial activity is another critical area of research. Compounds such as 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and their derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. These studies reveal variable and modest activity against bacteria and fungi, underscoring the potential of synthesized compounds in antimicrobial resistance research (Patel et al., 2011).

Positive Inotropic Evaluation

Research into the positive inotropic activity of compounds, particularly those affecting the cardiovascular system, is vital. For example, compounds such as (4-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)piperazin-1-yl)(p-tolyl)methanone have been synthesized and evaluated for their positive inotropic activity, demonstrating favorable activities compared to standard drugs like milrinone. These findings are essential for developing new treatments for heart failure (Ma et al., 2014).

X-ray Structure Characterisation

X-ray structure characterization is crucial for understanding the molecular and crystal structure of compounds, which is essential for the rational design of drugs. The characterization of novel pyrazole carboxamide derivatives containing piperazine moiety and their X-ray crystal analysis provides valuable insights into the structural requirements for biological activity (Lv et al., 2013).

properties

IUPAC Name

[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2/c1-19-10-12-20(13-11-19)33-25(28-29-30-33)18-31-14-16-32(17-15-31)27(34)26-21-6-2-4-8-23(21)35-24-9-5-3-7-22(24)26/h2-13,26H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMFWKRDHIMXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.